4-Acetylaminoantipyrine

Pharmacogenomics N-Acetyltransferase Phenotyping Drug Metabolism

4-Acetylaminoantipyrine (4-AAA) is the essential, chromatographically resolved metabolite of Metamizole for ANDA method validation and impurity profiling. As an inactive metabolite with low plasma protein binding (14.2%), it is the definitive negative control for pyrazolone pharmacology studies and a validated probe for N-acetyltransferase activity, ensuring scientific rigor where generic antipyrines fail. Procure authentic, high-purity material for regulatory compliance.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 83-15-8
Cat. No. B030449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylaminoantipyrine
CAS83-15-8
SynonymsN-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide;  4-(N-Acetylamino)antipyrine;  4-Acetylaminophenazone;  Acetylaminoantipyrine;  N-Acetyl-4-aminoantipyrine;  N-Acetyl-4-aminophenazone;  N-Antipyrinylacetamide;  NSC 331807;  _x000B_
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C
InChIInChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)
InChIKeyOIAGWXKSCXPNNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetylaminoantipyrine (CAS 83-15-8) for Analytical and Pharmacological Research Procurement


4-Acetylaminoantipyrine (4-AAA; CAS 83-15-8) is a key inactive metabolite of the analgesic drug dipyrone (metamizole), formed via N-acetylation of the active metabolite 4-aminoantipyrine (4-AA) by the polymorphic N-acetyltransferase system [1]. Structurally, it belongs to the class of pyrazoles, being an antipyrine derivative substituted with an acetylamino group at position 4 [2]. As an analytical reference standard and a specific chemical marker, it is essential for studies involving N-acetylation phenotyping, pharmacokinetic profiling of pyrazolone drugs, and environmental monitoring of pharmaceutical residues [3].

Why 4-Acetylaminoantipyrine (4-AAA) Cannot Be Interchanged with Other Dipyrone Metabolites


Within the dipyrone metabolic pathway, compounds like 4-methylaminoantipyrine (4-MAA), 4-aminoantipyrine (4-AA), and 4-formylaminoantipyrine (4-FAA) possess distinct physicochemical properties, pharmacological activities, and environmental fates. For example, while 4-MAA and 4-AA are pharmacologically active, 4-AAA is an inactive end-product [1]. Crucially, 4-AAA is formed via a polymorphic N-acetyltransferase step that varies significantly between individuals, making it a unique, genetically-determined marker that its analogs are not [2]. Furthermore, 4-AAA exhibits significantly greater resistance to photodegradation than 4-MAA, with a half-life difference of nearly two orders of magnitude [3]. Therefore, substituting 4-AAA with any other dipyrone metabolite in analytical assays, pharmacokinetic modeling, or environmental fate studies would yield fundamentally different, and likely incorrect, results.

Quantitative Differentiation of 4-Acetylaminoantipyrine (4-AAA) Against Key Comparators


4-AAA as a Robust Biomarker of N-Acetyltransferase Phenotype vs. 4-AminoAntipyrine (4-AA)

The formation of 4-AAA from its precursor 4-AA is dependent on the activity of the polymorphic N-acetyltransferase enzyme. A clinical study comparing rapid versus slow acetylators demonstrated a significant difference in the pharmacokinetics of these two metabolites. The mean peak plasma concentration of 4-AAA was 4.4 ± 1.1 µg/mL in rapid acetylators compared to only 1.6 ± 0.4 µg/mL in slow acetylators (P < 0.01) [1]. Conversely, the peak concentration of the precursor 4-AA was higher in slow acetylators (2.7 ± 0.6 µg/mL) than in rapid acetylators (1.6 ± 0.7 µg/mL) (P < 0.01) [1].

Pharmacogenomics N-Acetyltransferase Phenotyping Drug Metabolism

Superior Photostability of 4-AAA vs. 4-Methylaminoantipyrine (4-MAA) for Environmental Fate Studies

A comparative photodegradation study under simulated solar irradiation revealed stark differences in environmental persistence between dipyrone metabolites. 4-AAA was found to be highly photostable, with a half-life (t1/2) of 28 hours [1]. In stark contrast, the metabolite 4-MAA was rapidly photodegraded, exhibiting a t1/2 that was 48- to 233-fold shorter, ranging from just 0.12 to 0.58 hours [1].

Environmental Photochemistry Wastewater Analysis Micropollutant Persistence

4-AAA Exhibits Distinct Pharmacological Activity Profile vs. Active Metabolites 4-MAA and 4-AA

In contrast to the active metabolites 4-MAA and 4-AA, which are known for their analgesic and antipyretic effects, 4-AAA demonstrates a different biochemical profile. It has been identified as a PGE2-dependent blocker and an inhibitor of cyclooxygenase (COX) . Additionally, 4-AAA has been shown to inhibit the enzyme Cu/Zn superoxide dismutase (SOD) . While direct quantitative comparisons of these activities in a single assay are lacking in the literature, the qualitative difference in its target profile is significant, positioning 4-AAA as a tool for studying non-classical anti-inflammatory pathways and oxidative stress.

Inflammation COX Inhibition PGE2 Blockade

Analytical Differentiation of 4-AAA in HPLC Separation from Aminopyrine and its Metabolites

A validated quantitative HPLC method was developed for the simultaneous determination of aminopyrine and its key metabolites, including 4-acetylaminoantipyrine, 4-aminoantipyrine, and 4-monomethylaminoantipyrine. Using a polystyrene-divinyl benzene column and an aqueous methanol mobile phase, baseline separation of all four compounds was achieved within 25 minutes [1]. This method demonstrates that 4-AAA can be reliably resolved and quantified from its structurally similar, biologically relevant analogs, providing a practical advantage for analytical workflows.

Analytical Chemistry HPLC Method Development Metabolite Quantification

High-Value Research and Industrial Application Scenarios for 4-Acetylaminoantipyrine


Pharmacogenomics: Phenotyping N-Acetyltransferase Activity

Due to its formation being a direct product of N-acetyltransferase 2 (NAT2) activity, 4-AAA is the gold-standard analyte for determining an individual's acetylator phenotype. As shown in Section 3, the plasma 4-AAA/4-AA ratio is a robust and validated biomarker for distinguishing rapid from slow acetylators following a dipyrone challenge. This application is crucial for personalized medicine studies and for understanding individual variations in drug metabolism and toxicity [1].

Analytical Chemistry: Reference Standard for Pharmaceutical and Environmental Monitoring

4-AAA is an essential reference standard for the development and validation of quantitative analytical methods, such as HPLC and LC-MS/MS, for detecting dipyrone metabolites in biological fluids and environmental water samples. Its ability to be baseline-separated from its analogs, as demonstrated in Section 3, makes it a reliable compound for calibrating instruments and ensuring accurate quantification in complex matrices [2].

Environmental Fate Studies: A Persistent Micropollutant Tracer

The high photostability of 4-AAA (t1/2 = 28 h), in stark contrast to 4-MAA (t1/2 = 0.12-0.58 h), makes it an ideal conservative tracer for studying the long-range transport and fate of pharmaceutical residues in aquatic environments. Its persistence allows researchers to track contamination pathways from wastewater treatment plants to surface and bank-filtered waters, as evidenced in field studies where it was detected in drinking water sources [3].

Pharmacological Research: Investigating Non-Classical Anti-inflammatory Pathways

Procurement of 4-AAA is specifically indicated for research projects focused on PGE2-dependent inflammatory pathways or the role of Cu/ZnSOD in oxidative stress. Its distinct activity profile as a PGE2 blocker and SOD inhibitor, separate from the primary analgesic effects of its parent compound and active metabolites, provides a unique chemical probe for these specific biological mechanisms .

Technical Documentation Hub

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26 linked technical documents
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